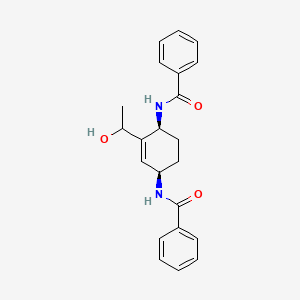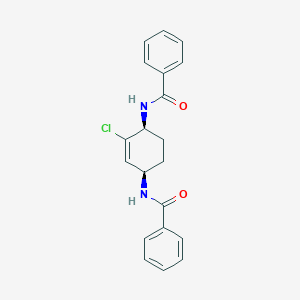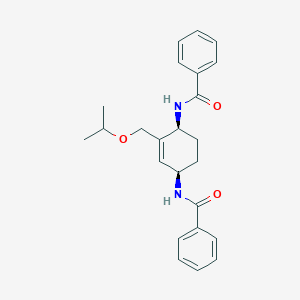
N,N'-((1S,4R)-2-(1-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((1S,4R)-2-(1-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is a synthetic organic compound characterized by its unique structural features. This compound consists of a cyclohexene ring substituted with a hydroxyethyl group and two benzamide groups. The term “racemic” indicates that the compound is a mixture of equal parts of its enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1S,4R)-2-(1-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide typically involves several key steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a hydroboration-oxidation reaction. This involves the addition of borane (BH3) to the double bond of the cyclohexene ring, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.
Attachment of Benzamide Groups: The benzamide groups can be attached through an amide coupling reaction. This typically involves the reaction of the hydroxyethyl-substituted cyclohexene with benzoyl chloride (C6H5COCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The benzamide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones).
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N’-((1S,4R)-2-(1-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds. Its hydroxyethyl group can also be used to investigate metabolic pathways involving alcohol dehydrogenases.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of benzamide groups suggests potential interactions with biological targets such as receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-((1S,4R)-2-(1-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxyethyl group could participate in hydrogen bonding or other interactions with the target molecule, while the benzamide groups could enhance binding affinity through π-π interactions or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-((1S,4R)-2-(1-hydroxyethyl)cyclohex-2-ene-1,4-diyl)diacetamide: Similar structure but with acetamide groups instead of benzamide.
N,N’-((1S,4R)-2-(1-hydroxyethyl)cyclohex-2-ene-1,4-diyl)diurea: Contains urea groups instead of benzamide.
N,N’-((1S,4R)-2-(1-hydroxyethyl)cyclohex-2-ene-1,4-diyl)diurethane: Features urethane groups instead of benzamide.
Uniqueness
N,N’-((1S,4R)-2-(1-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide is unique due to the presence of benzamide groups, which can enhance its binding affinity and specificity towards certain biological targets. The hydroxyethyl group also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(1R,4S)-4-benzamido-3-(1-hydroxyethyl)cyclohex-2-en-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15(25)19-14-18(23-21(26)16-8-4-2-5-9-16)12-13-20(19)24-22(27)17-10-6-3-7-11-17/h2-11,14-15,18,20,25H,12-13H2,1H3,(H,23,26)(H,24,27)/t15?,18-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKFRJGRAKYEFG-JFSACEIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C[C@@H](CC[C@@H]1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluorobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B8054393.png)
![4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8054396.png)
![4-Chloro-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B8054398.png)
![3-(Isoquinolin-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8054403.png)










